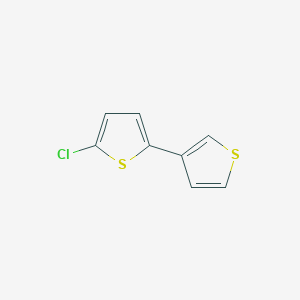
5-Chloro-2,3'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3’-bithiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a chlorine atom at the 5-position and the bithiophene structure (two thiophene rings connected at the 2 and 3’ positions) imparts unique chemical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3’-bithiophene typically involves the chlorination of 2,3’-bithiophene. One common method is the use of triphosgene as a chlorinating agent . The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
Industrial Production Methods: Industrial production of 5-Chloro-2,3’-bithiophene may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反応の分析
Types of Reactions: 5-Chloro-2,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Various substituted bithiophenes.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Extended conjugated systems and polymers.
科学的研究の応用
5-Chloro-2,3’-bithiophene has diverse applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-Chloro-2,3’-bithiophene in various applications depends on its chemical structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, its reactivity can be harnessed to modify biological targets through covalent bonding or non-covalent interactions.
類似化合物との比較
2,3’-Bithiophene: Lacks the chlorine atom, resulting in different reactivity and properties.
5-Bromo-2,3’-bithiophene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
2,2’-Bithiophene: Different connectivity of the thiophene rings, leading to distinct electronic properties.
Uniqueness: 5-Chloro-2,3’-bithiophene’s unique combination of a chlorine atom and bithiophene structure provides specific reactivity and properties that are advantageous in certain applications, particularly in organic electronics and materials science.
特性
分子式 |
C8H5ClS2 |
|---|---|
分子量 |
200.7 g/mol |
IUPAC名 |
2-chloro-5-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5ClS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H |
InChIキー |
ILNBQSXUFCNHFC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


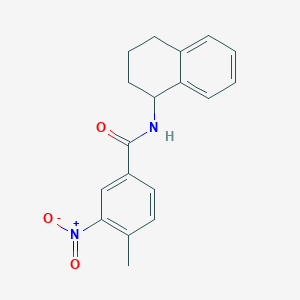
![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)

![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
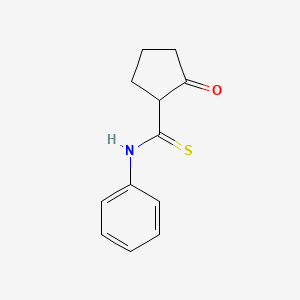
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)
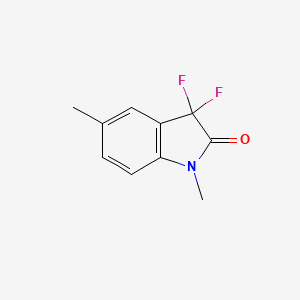

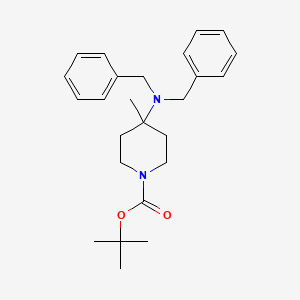
![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
